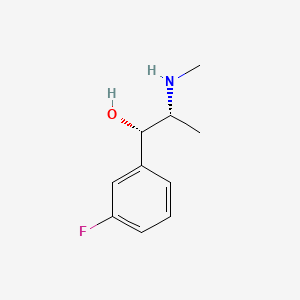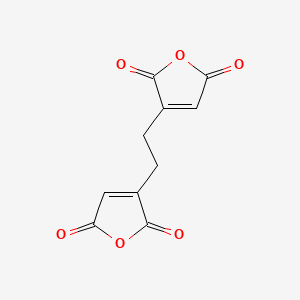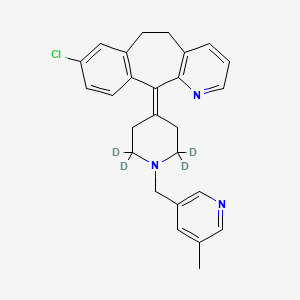
Rupatadine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rupatadine-d4 is a deuterated form of rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of rupatadine due to its stability and resistance to metabolic degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rupatadine involves several steps, including the reduction of a precursor compound using sodium borohydride and boron trifluoride diethyl etherate, followed by hydrolysis and alkalization. The organic phase is then extracted and refined to obtain crystalline rupatadine . Another method involves the N-alkylation of desloratadine in a biphasic solvent system using aqueous alkali and an organic solvent .
Industrial Production Methods
Industrial production of rupatadine typically follows the synthetic routes mentioned above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often obtained as a crystalline solid, which is stable and easy to store and transport .
Análisis De Reacciones Químicas
Types of Reactions
Rupatadine undergoes several types of chemical reactions, including:
Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Typically involves cytochrome P450 enzymes in the liver.
Reduction: Sodium borohydride and boron trifluoride diethyl etherate are commonly used.
Substitution: Various organic solvents and catalysts can be employed depending on the desired product.
Major Products
The major products formed from these reactions include hydroxylated metabolites such as desloratadine and its derivatives .
Aplicaciones Científicas De Investigación
Rupatadine-d4 has several scientific research applications:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of more stable and effective antihistamine formulations
Mecanismo De Acción
Rupatadine-d4 exerts its effects by acting as a dual antagonist of histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances that bind to H1 receptors, causing symptoms like nasal blockage, itching, and swelling. This compound blocks these receptors, preventing histamine from exerting its effects. Additionally, it inhibits platelet-activating factor, reducing vascular leakage and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Loratadine: Another second-generation antihistamine with similar H1 receptor antagonist activity.
Desloratadine: A metabolite of loratadine with enhanced efficacy.
Terfenadine: An older antihistamine with similar receptor affinity but more side effects
Uniqueness
Rupatadine-d4 is unique due to its dual action as both an H1 receptor antagonist and a platelet-activating factor antagonist. This dual action provides more comprehensive relief from allergic symptoms compared to other antihistamines that only target H1 receptors .
Propiedades
Fórmula molecular |
C26H26ClN3 |
|---|---|
Peso molecular |
420.0 g/mol |
Nombre IUPAC |
13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3/i11D2,12D2 |
Clave InChI |
WUZYKBABMWJHDL-AREBVXNXSA-N |
SMILES isomérico |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H] |
SMILES canónico |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


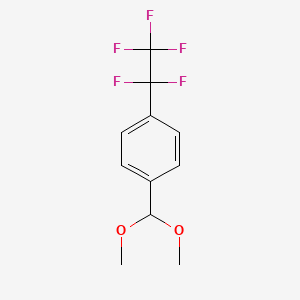
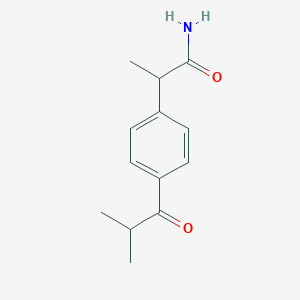
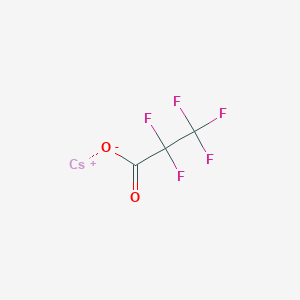
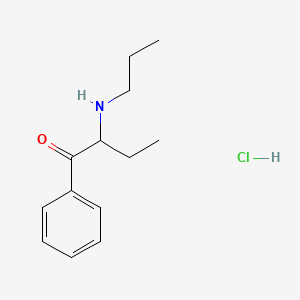
![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)
![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
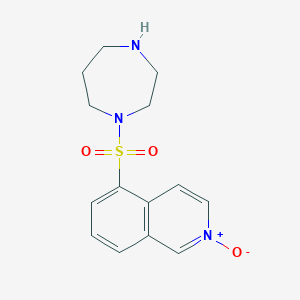
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)
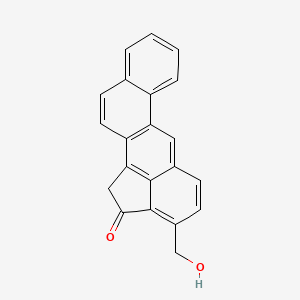
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)
